1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a phenylthieno[2,3-d]pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene and pyrimidine derivatives. The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
The piperazine ring is then functionalized with the methoxyphenyl group through a nucleophilic substitution reaction. This step often involves the use of a methoxyphenyl halide and a base to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine .
Scientific Research Applications
1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring often acts as a scaffold, positioning the methoxyphenyl and phenylthieno[2,3-d]pyrimidinyl groups for optimal interaction with the target site. This interaction can modulate the activity of the target, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl-piperazine structure but lacks the thieno[2,3-d]pyrimidinyl group.
4-Phenylpiperazine: Contains the phenyl-piperazine structure but lacks the methoxyphenyl and thieno[2,3-d]pyrimidinyl groups.
Uniqueness
1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine is unique due to the combination of its structural features, which confer specific biological activities not observed in simpler analogues. The presence of the thieno[2,3-d]pyrimidinyl group, in particular, enhances its potential as a therapeutic agent by providing additional sites for interaction with biological targets .
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-28-20-10-6-5-9-19(20)26-11-13-27(14-12-26)22-18-15-21(17-7-3-2-4-8-17)29-23(18)25-16-24-22/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPGVMHWDMZTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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